molecular formula C9H14N2O3 B11899558 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide CAS No. 920338-62-1

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide

Cat. No.: B11899558
CAS No.: 920338-62-1
M. Wt: 198.22 g/mol
InChI Key: CDYUUHYNPYBBOM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The compound also contains a hydroxy group, an acetamide group, and a methyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic ring system, followed by the introduction of the hydroxy and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide is unique due to its spirocyclic structure, which is not commonly found in other compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920338-62-1

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide

InChI

InChI=1S/C9H14N2O3/c1-8(10-6(13)4-12)5-9(2-3-9)11-7(8)14/h12H,2-5H2,1H3,(H,10,13)(H,11,14)

InChI Key

CDYUUHYNPYBBOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)NC1=O)NC(=O)CO

Origin of Product

United States

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